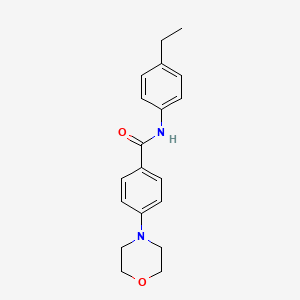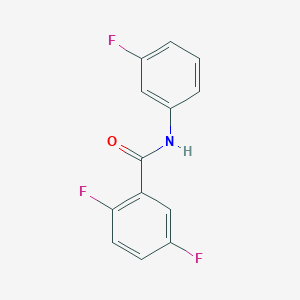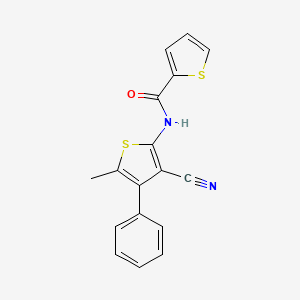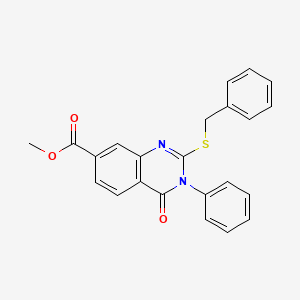
N-(4-ethylphenyl)-4-(4-morpholinyl)benzamide
Übersicht
Beschreibung
N-(4-ethylphenyl)-4-(4-morpholinyl)benzamide is a chemical compound with potential pharmacological applications. It is part of a broader class of benzamide derivatives, which have been extensively studied for various bioactivities, including gastrokinetic, antitumor, and enzyme inhibition effects. This compound's structure features an ethylphenyl group and a morpholinyl group attached to a benzamide core, contributing to its unique properties and activity profile.
Synthesis Analysis
The synthesis of N-(4-ethylphenyl)-4-(4-morpholinyl)benzamide involves the condensation of appropriate benzoyl chloride derivatives with morpholine in the presence of a base, typically resulting in high yields of the target compound. For related structures, compounds have been synthesized via condensation reactions, employing chloro and trifluoromethyl-substituted benzene derivatives as starting materials, highlighting the versatility of synthetic approaches for benzamide derivatives (Kato et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including those with morpholinyl substituents, reveals a correlation between structural features and biological activity. The crystal structure of related compounds has been determined, showing distinct configurations that are crucial for their biological functions. For example, studies on similar compounds have detailed the crystal structure, providing insights into the molecular arrangement and interactions critical for activity (Ji et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and potential for modification. For instance, the oligomerization of morpholine derivatives with benzylideneanilines has been explored, leading to the formation of complex structures with potential pharmacological applications. These reactions underscore the chemical versatility and potential for diversification in the benzamide family (Nomura et al., 1978).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical development. For instance, the solvate structures and hydrogen bonding patterns of similar compounds have been analyzed to understand their physical characteristics better (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and interaction with biological targets, are key factors in the development of benzamide derivatives as bioactive molecules. Studies have shown that substituents on the benzamide core significantly affect these properties, influencing the compound's potential therapeutic applications (Kato et al., 1992).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition N-(4-ethylphenyl)-4-(4-morpholinyl)benzamide and similar compounds have been explored for their inhibitory effects on various enzymes, including carbonic anhydrases and acetylcholinesterases, which are vital for physiological processes. For instance, aromatic sulfonamide inhibitors, including compounds with morpholinyl groups, have shown potent inhibition of carbonic anhydrases, which are involved in many biological processes such as respiration and the regulation of pH and CO2 transport (Supuran, Maresca, Gregáň, & Remko, 2013). Similarly, derivatives synthesized for anti-acetylcholinesterase activity, where altering the benzamide moiety significantly impacted the inhibitory activity, indicate the potential for designing drugs to treat diseases like Alzheimer's (Sugimoto et al., 1990).
Antifungal and Antimicrobial Activities Compounds related to N-(4-ethylphenyl)-4-(4-morpholinyl)benzamide have been evaluated for their antifungal and antimicrobial properties. Studies on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, for example, have shown potential antifungal activity against major pathogens responsible for plant diseases (Zhou Weiqun et al., 2005).
Anticancer Activities The synthesis and evaluation of novel compounds, including those with morpholinyl and benzamide groups, have been directed towards discovering potential anticancer agents. For instance, the synthesis and biological activity studies of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide revealed significant inhibition of cancer cell proliferation, underscoring the therapeutic potential of these compounds in oncology (Lu et al., 2017).
Gastrokinetic Effects Benzamides with morpholinyl substituents have been found to exhibit gastrokinetic activity, influencing gastrointestinal motility. This effect is crucial for developing treatments for gastrointestinal disorders. Notably, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide has been identified as a potent gastrokinetic agent, demonstrating significant effects on gastric emptying in preclinical models, with a favorable profile compared to known drugs like cisapride and metoclopramide, without the dopamine D2 receptor antagonistic activity (Kato et al., 1991).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-3-7-17(8-4-15)20-19(22)16-5-9-18(10-6-16)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHSLHRCANOUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(morpholin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)
![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)
![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)
![2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)
![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)
![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)



![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)

![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)